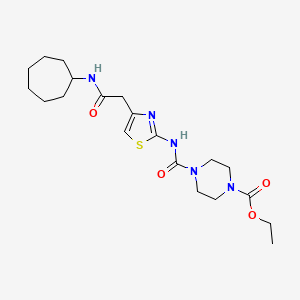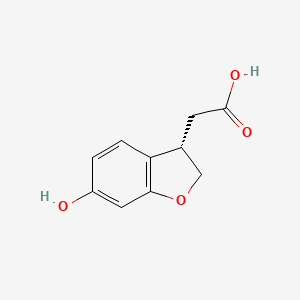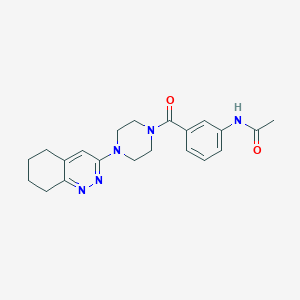
N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a tetrahydrocinnolin group, which is a bicyclic structure that is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, while the tetrahydrocinnolin group is a bicyclic structure with one nitrogen atom .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
A series of compounds with structural similarities to N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide have been synthesized and evaluated for their antibacterial activities against resistant Gram-positive and Gram-negative bacteria. These compounds have shown promising results, with some exhibiting lower minimum inhibitory concentration (MIC) values compared to established antibiotics such as linezolid, indicating potential applications in addressing antibiotic resistance (Varshney et al., 2009).
Anticancer Research
Compounds structurally related to the one have been explored for their anticancer activities. One study focused on the synthesis of novel oxazolidinones that showed superior antibacterial activities and were active against linezolid-resistant Staphylococcus aureus strains, suggesting a potential pathway for developing new therapeutic agents (Srivastava et al., 2008). Another research synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl)acetamides and evaluated them for in vitro anticancer activity, revealing significant activity against human cervical carcinoma and breast carcinoma cell lines (Boddu et al., 2018).
Neuropharmacological Applications
Research into aryl piperazine derivatives, including compounds similar to N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide, has shown promising results in neuropharmacology. Studies have synthesized and characterized these derivatives for their potential antipsychotic activities, indicating the role of aryl piperazine as a critical building block in drug discovery for treating psychiatric disorders (Bari et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15(27)22-18-7-4-6-17(13-18)21(28)26-11-9-25(10-12-26)20-14-16-5-2-3-8-19(16)23-24-20/h4,6-7,13-14H,2-3,5,8-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPWANQGFVVVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-{[6-methyl-4-(4-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B2795596.png)
![methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2795597.png)
![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)
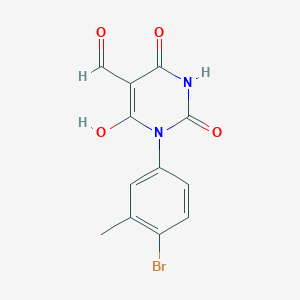
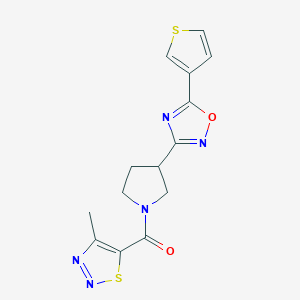
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
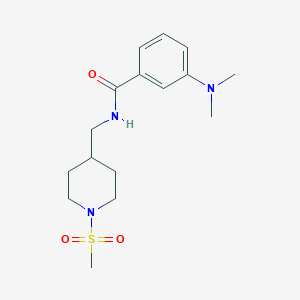
![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)
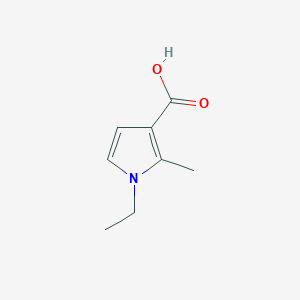
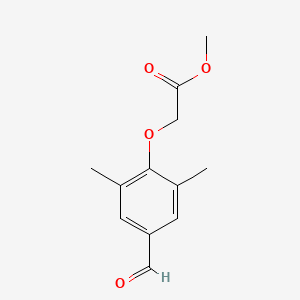
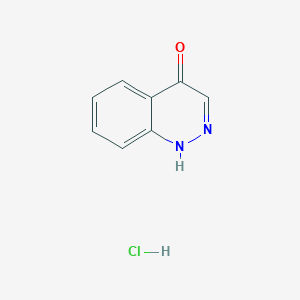
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)
